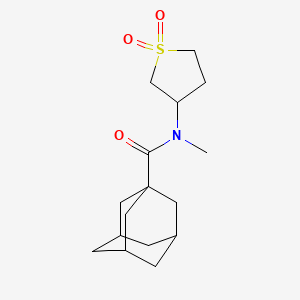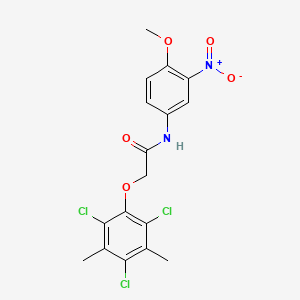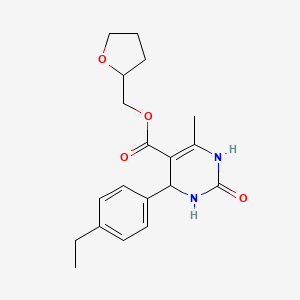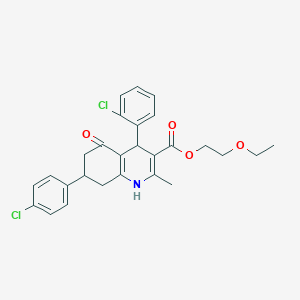![molecular formula C20H23NO3 B5102025 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5102025.png)
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine, also known as BDM, is a chemical compound that has been extensively studied for its potential use in scientific research. BDM has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine involves its ability to selectively disrupt lipid rafts. Lipid rafts are thought to play a role in signal transduction and other cellular processes by providing a platform for the assembly of signaling molecules. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine disrupts lipid rafts by binding to cholesterol, which is a key component of lipid rafts. This binding leads to the displacement of other lipid raft-associated proteins and the subsequent disruption of lipid raft structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine are complex and varied. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to affect a variety of cellular processes, including signal transduction, membrane trafficking, and cell adhesion. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has also been shown to affect the function of various membrane proteins, including ion channels and transporters. In addition, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine for lab experiments is its ability to selectively disrupt lipid rafts. This allows researchers to investigate the role of membrane fluidity in various biological processes. However, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine also has some limitations. For example, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the effects of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine on lipid rafts can be complex and difficult to interpret.
Direcciones Futuras
There are many potential future directions for research on 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine. One area of research that is particularly promising involves the use of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine as a tool for investigating the role of membrane fluidity in various disease processes, including cancer and neurodegenerative diseases. In addition, there is a need for further research into the mechanism of action of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine and its effects on various cellular processes. Finally, there is a need for the development of new and improved methods for synthesizing and purifying 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine.
Métodos De Síntesis
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be synthesized through a multi-step process involving the reaction of 4-biphenylyloxyacetic acid with 2,6-dimethylmorpholine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to yield pure 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine.
Aplicaciones Científicas De Investigación
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to have a variety of potential scientific research applications. One of the most promising areas of research involves the use of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine as a tool for studying the role of membrane fluidity in various biological processes. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to selectively disrupt lipid rafts, which are membrane domains that are enriched in cholesterol and sphingolipids and are thought to play a role in signal transduction and other cellular processes. By selectively disrupting lipid rafts, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be used to investigate the role of membrane fluidity in various biological processes.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-12-21(13-16(2)24-15)20(22)14-23-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIRHITEJQGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5101969.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5101979.png)

![4-[(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5101994.png)


![2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5102019.png)
![4-{2-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5102028.png)

![11-(3-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5102046.png)

![ethyl 4-(4-methoxybenzyl)-1-[2-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5102055.png)